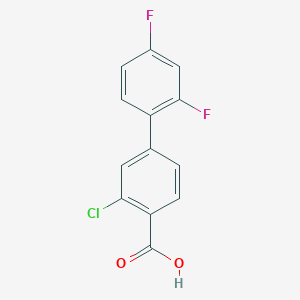

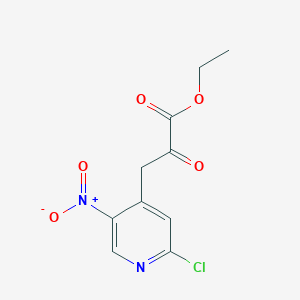

![molecular formula C9H10N2O B1463969 {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol CAS No. 1315368-40-1](/img/structure/B1463969.png)

{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol

説明

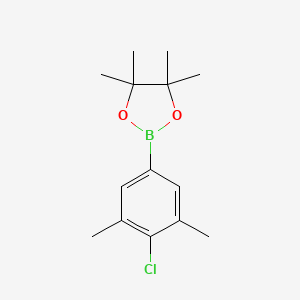

“{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol” is a chemical compound with the empirical formula C9H10N2O and a molecular weight of 162.19 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC1=NC(CO)=C2C=CC=CN12 . The InChI code for this compound is 1S/C9H10N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 .

科学的研究の応用

Synthesis and Optical Properties

A study by Volpi et al. (2017) describes the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are of interest due to their remarkable optical properties. These compounds exhibit large Stokes' shifts and tunable quantum yields, making them promising for applications in luminescent materials. The ability to adjust optical properties through chemical structure modification underscores the potential of this chemical class in designing low-cost, high-performance luminescent materials (Volpi et al., 2017).

Novel Synthetic Approaches

The innovative synthetic methodologies for creating imidazo[1,5-a]pyridine derivatives, as reported by Shaabani et al. (2009) and Schwerkoske et al. (2005), highlight the versatility of these compounds. Shaabani et al. (2009) introduced a pseudo five-component condensation method, offering a novel approach to synthesizing extended pi-conjugated systems. This method's significance lies in its efficiency and potential for creating complex molecular architectures for electronic and photonic applications. Schwerkoske et al. (2005) reported a one-step solution phase synthesis for 3-aminoimidazo[1,2-a]pyridines, showcasing a simplified approach to generating derivatives with potential utility in pharmaceuticals and materials science (Shaabani et al., 2009); (Schwerkoske et al., 2005).

Ligand Design and Coordination Chemistry

Research by Batten et al. (2006) on the synthesis and structures of complexes featuring imidazol-2-yl(pyridin-2-yl)methanone ligands demonstrates the applicability of imidazo[1,5-a]pyridine derivatives in coordination chemistry. These complexes, with their defined coordination characteristics, are valuable for understanding metal-ligand interactions and developing catalysts or materials with specific electronic properties (Batten et al., 2006).

作用機序

- The primary target of 3-Methylimidazo[1,5-a]pyridin-1-ylmethanol is not explicitly mentioned in the available literature. However, it belongs to the imidazopyridine class, which has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- However, imidazopyridines, in general, have been investigated for their potential as antituberculosis agents. They may interfere with critical metabolic pathways in Mycobacterium tuberculosis (Mtb), leading to growth inhibition .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

(3-methylimidazo[1,5-a]pyridin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXAQBBZJMRXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1C=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

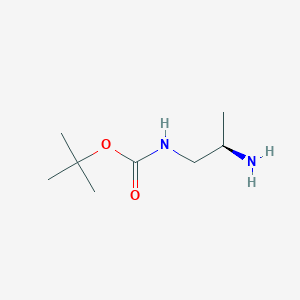

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1463909.png)